4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole, also known as Suvorexant, is a novel and potent dual orexin receptor antagonist that has been developed for the treatment of insomnia. Orexin, also known as hypocretin, is a neuropeptide that plays a critical role in the regulation of wakefulness and sleep. Suvorexant works by blocking the action of orexin, thereby promoting sleep.
Mecanismo De Acción
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole works by blocking the action of orexin, which is a neuropeptide that plays a critical role in the regulation of wakefulness and sleep. Orexin is produced by a small group of neurons in the hypothalamus and activates two receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), which are expressed throughout the brain. By blocking the action of orexin, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole promotes sleep.
Biochemical and Physiological Effects
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to increase sleep duration, reduce the time it takes to fall asleep, and increase the amount of time spent in deep sleep. In clinical trials, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to improve sleep quality and reduce the severity of insomnia symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has a number of advantages for use in lab experiments. It is a potent and selective orexin receptor antagonist, which allows for precise manipulation of the orexin system. It has also been shown to be effective in improving sleep quality and reducing the severity of insomnia symptoms in clinical trials. However, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has some limitations, including the potential for off-target effects and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole. One area of interest is the use of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole for the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Another area of interest is the potential use of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole as a tool for studying the role of the orexin system in other physiological processes, such as appetite regulation and stress response. Finally, there is interest in developing more potent and selective orexin receptor antagonists that may have improved therapeutic efficacy and fewer adverse effects.
Métodos De Síntesis
The synthesis of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole involves several steps, including the preparation of the key intermediate 2,5-dimethoxybenzene sulfonamide, which is then reacted with pyrrolidine and isoxazole to yield the final product. The synthesis of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been described in detail in several publications, including a patent by Merck & Co., Inc.
Aplicaciones Científicas De Investigación
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been extensively studied in preclinical and clinical trials for the treatment of insomnia. In preclinical studies, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to increase sleep duration and reduce the time it takes to fall asleep. In clinical trials, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to be effective in improving sleep latency, sleep efficiency, and subjective sleep quality.
Propiedades
IUPAC Name |
4-[1-(2,5-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]-5-ethyl-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-5-15-18(12(2)19-25-15)14-7-6-10-20(14)26(21,22)17-11-13(23-3)8-9-16(17)24-4/h8-9,11,14H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWXIBJTSYSCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.